molecular formula C4H10OS B13496655 (2S)-2-methoxypropane-1-thiol

(2S)-2-methoxypropane-1-thiol

Cat. No.: B13496655
M. Wt: 106.19 g/mol
InChI Key: KOSCHUBQMMNSFF-BYPYZUCNSA-N
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Description

(2S)-2-methoxypropane-1-thiol is an organic compound with the molecular formula C4H10OS. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a methoxy group (-OCH3) and a thiol group (-SH) attached to a propane backbone. The (2S) configuration indicates the specific spatial arrangement of these groups around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-methoxypropane-1-thiol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-chloropropane-1-thiol.

    Methoxylation: The chiral precursor undergoes a nucleophilic substitution reaction with methanol in the presence of a base, such as sodium methoxide, to introduce the methoxy group.

    Purification: The product is then purified using techniques such as distillation or chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-methoxypropane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-methoxypropane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-methoxypropane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, enzymes, or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-methoxypropane-1-thiol: The enantiomer of (2S)-2-methoxypropane-1-thiol, with a different spatial arrangement of the methoxy and thiol groups.

    2-methoxyethanethiol: A similar compound with a shorter carbon chain.

    2-methoxypropane-1-ol: A related compound where the thiol group is replaced by a hydroxyl group.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both methoxy and thiol groups. This combination of functional groups and chirality makes it a valuable compound in asymmetric synthesis and chiral catalysis.

Properties

Molecular Formula

C4H10OS

Molecular Weight

106.19 g/mol

IUPAC Name

(2S)-2-methoxypropane-1-thiol

InChI

InChI=1S/C4H10OS/c1-4(3-6)5-2/h4,6H,3H2,1-2H3/t4-/m0/s1

InChI Key

KOSCHUBQMMNSFF-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](CS)OC

Canonical SMILES

CC(CS)OC

Origin of Product

United States

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